N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide
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Overview
Description
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide is a compound that features a piperidine ring attached to a cyclohexanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide typically involves the reaction of piperidine derivatives with cyclohexanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)benzamide: Known for its anticancer properties.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a cyclohexanesulfonamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H26N2O2S |
---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide |
InChI |
InChI=1S/C13H26N2O2S/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12/h12-15H,1-11H2 |
InChI Key |
XTZWFUWUOIAZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2 |
Origin of Product |
United States |
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